N'-(2,4-dichlorobenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide

CAS No.: 478062-99-6

Cat. No.: VC4337764

Molecular Formula: C18H13Cl2N3O2

Molecular Weight: 374.22

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 478062-99-6 |

|---|---|

| Molecular Formula | C18H13Cl2N3O2 |

| Molecular Weight | 374.22 |

| IUPAC Name | 2,4-dichloro-N'-(2-pyrrol-1-ylbenzoyl)benzohydrazide |

| Standard InChI | InChI=1S/C18H13Cl2N3O2/c19-12-7-8-13(15(20)11-12)17(24)21-22-18(25)14-5-1-2-6-16(14)23-9-3-4-10-23/h1-11H,(H,21,24)(H,22,25) |

| Standard InChI Key | KEDSCGHYZRVODC-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)C(=O)NNC(=O)C2=C(C=C(C=C2)Cl)Cl)N3C=CC=C3 |

Introduction

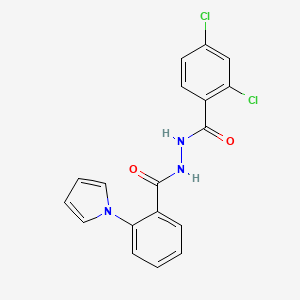

N'-(2,4-dichlorobenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide is a synthetic organic compound characterized by its unique molecular structure, which combines a dichlorobenzoyl moiety with a pyrrole group and a carbohydrazide linkage. This compound belongs to a broader class of benzoyl derivatives that have garnered interest for their potential biological and pharmacological applications.

Chemical Composition

-

Molecular Formula: C18H13Cl2N3O2

-

IUPAC Name: N'-(2,4-dichlorobenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide

Structural Features

The structure of this compound includes:

-

A dichlorobenzoyl group at one end, contributing to its hydrophobic and electron-withdrawing properties.

-

A pyrrole ring, which is known for its aromaticity and potential bioactivity.

-

A carbohydrazide functional group, which may serve as a reactive site for further chemical modifications or interactions with biological targets.

SMILES Notation

The simplified molecular-input line-entry system (SMILES) representation is:

C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC(=C(C=C2)Cl)Cl)N3C=CC=C3 .

General Synthesis Pathway

The synthesis of N'-(2,4-dichlorobenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide typically involves:

-

Reacting 2,4-dichlorobenzoic acid or its derivatives with hydrazine to form the carbohydrazide intermediate.

-

Coupling this intermediate with a pyrrole-containing benzoyl chloride under controlled conditions to yield the final compound.

Related Compounds

Several derivatives of this compound have been synthesized by modifying the substituents on the benzoyl or pyrrole groups to explore their structure-activity relationships (SAR). These modifications include the addition of electron-withdrawing or donating groups to enhance biological activity or solubility .

Antimicrobial Potential

Compounds structurally related to N'-(2,4-dichlorobenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide have demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria. The dichlorobenzoyl group plays a crucial role in disrupting bacterial cell membranes .

Antiprotozoal Activity

Benzoyl derivatives have been studied for their efficacy against protozoan parasites like Plasmodium falciparum and Leishmania donovani. The presence of hydrophobic groups enhances their ability to penetrate cellular membranes and interact with intracellular targets .

Physicochemical Data

| Property | Value |

|---|---|

| Molecular Formula | C18H13Cl2N3O2 |

| Molecular Weight | 374.22 g/mol |

| Melting Point | Not reported |

| Solubility | Limited in water; soluble in organic solvents |

| LogP (Partition Coefficient) | Predicted > 3 (lipophilic) |

Drug Development

The structural features of N'-(2,4-dichlorobenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide make it a promising scaffold for the development of drugs targeting infectious diseases and cancer.

Material Science

Due to its aromaticity and functional groups, this compound may also find applications in the design of advanced materials or as a ligand in coordination chemistry.

Research Opportunities

Further studies are needed to:

-

Elucidate its exact mechanism of action in biological systems.

-

Optimize its pharmacokinetic and pharmacodynamic profiles.

-

Evaluate its toxicity and safety in vivo.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume